![molecular formula C17H13F2N3O B7635440 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide](/img/structure/B7635440.png)
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide, also known as MIB-1, is a chemical compound that has gained attention in scientific research due to its potential application in cancer therapy. MIB-1 has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division.
Mécanisme D'action
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide inhibits Aurora kinase A by binding to its active site and preventing it from phosphorylating its substrates. This leads to a disruption of the cell cycle and ultimately, cell death. 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide has been shown to have a significant effect on cancer cells, but its effects on normal cells are still being studied. In animal models, 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide has been shown to have low toxicity and does not cause significant side effects. However, further studies are needed to determine its long-term effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide in lab experiments is its specificity for Aurora kinase A. This allows researchers to target a specific protein and study its effects on cancer cells. However, 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide is still in the early stages of development and its efficacy in humans is still being studied. Additionally, 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide may have limitations in treating certain types of cancer and may not be effective in all cases.
Orientations Futures
There are several future directions for research on 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide. One area of study is the development of more potent and selective inhibitors of Aurora kinase A. Another area of study is the combination of 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the long-term effects of 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide on normal cells and its efficacy in treating different types of cancer.
Méthodes De Synthèse
The synthesis of 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide involves several steps, including the reaction of 2,4-difluoro-N-(3-nitrophenyl)benzamide with 1-methylimidazole in the presence of a reducing agent. The resulting compound is then purified using column chromatography. The final product is a white crystalline solid with a purity of over 95%.
Applications De Recherche Scientifique
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide works by targeting a protein called Aurora kinase A, which is involved in cell division. By inhibiting Aurora kinase A, 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide prevents cancer cells from dividing and proliferating.
Propriétés
IUPAC Name |
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O/c1-22-8-7-20-16(22)11-3-2-4-13(9-11)21-17(23)14-6-5-12(18)10-15(14)19/h2-10H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEUJWXWXBQTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.